Lipoxygenase Inhibition Profile vs. Closest Pharmacological Comparators
4-Methyloct-2-ynoic acid is described as a potent inhibitor of lipoxygenase, interfering with arachidonic acid metabolism [1]. In an enzyme inhibition assay using human recombinant 5-lipoxygenase (5-LOX) expressed in insect cells, a compound listed under the identifier NSC-382025 and associated with 4-methyloct-2-ynoic acid yielded an IC50 of 3.04E+4 nM (30.4 µM) [2]. Direct head-to-head quantitative comparison for the target compound against a named comparator is not available in peer-reviewed literature at the time of analysis. However, the well-established lipoxygenase inhibitor NDGA (nordihydroguaiaretic acid) provides a pharmacological benchmark with IC50 values of 200 nM for 5-LOX, 30 µM for 12-LOX, and 30 µM for 15-LOX , indicating that 4-methyloct-2-ynoic acid is substantially less potent than NDGA against 5-LOX but may occupy a comparable activity range against other LOX isoforms. NOTE: High-strength differential evidence is limited; quantitative data for the target compound against a direct structural analog is not publicly available.
| Evidence Dimension | Lipoxygenase (5-LOX) Inhibition |
|---|---|
| Target Compound Data | IC50 = 30.4 µM (human recombinant 5-LOX) |
| Comparator Or Baseline | NDGA: IC50 = 0.2 µM (5-LOX), 30 µM (12-LOX), 30 µM (15-LOX) |
| Quantified Difference | ~152-fold lower potency vs. NDGA on 5-LOX; isoform selectivity profile differs |
| Conditions | Human recombinant 5-LOX, insect cell expression; arachidonic acid substrate |
Why This Matters
A user requiring pan-LOX inhibition at low micromolar concentrations might consider 4-methyloct-2-ynoic acid if isoform selectivity is less critical than scaffold novelty, but it is not a best-in-class 5-LOX inhibitor.
- [1] NLM Controlled Vocabulary: 4-Methyloct-2-ynoic acid. View Source
- [2] BindingDB: BDBM50531256 (CHEMBL520726, NSC-382025), IC50 data for human recombinant 5-LOX. View Source
